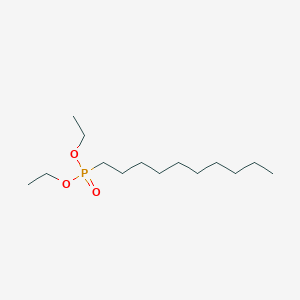

Diethyl 1-decylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-diethoxyphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31O3P/c1-4-7-8-9-10-11-12-13-14-18(15,16-5-2)17-6-3/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXIVAZQBYBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378647 | |

| Record name | Diethyl decylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16165-68-7 | |

| Record name | Diethyl decylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Versatile Role of Long-Chain Alkylphosphonates in Modern Research

An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl 1-decylphosphonate

In the landscape of chemical synthesis and drug discovery, the utility of a molecule is often defined by its functional versatility and structural predictability. This compound, a member of the organophosphonate class, represents a quintessential example of such a versatile building block. Possessing a lipophilic ten-carbon chain coupled with a reactive diethyl phosphonate headgroup, this compound serves as a critical intermediate in diverse fields, from materials science to the synthesis of complex bioactive molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, grounded in established chemical principles and field-proven insights. We will delve into its core properties, synthesis, characterization, and applications, not merely as a list of facts, but as a narrative explaining the causality behind its chemical behavior and utility.

Core Chemical Identity and Physicochemical Profile

A thorough understanding of a chemical's identity and physical properties is the foundation of its effective application. This compound is an ester of decylphosphonic acid characterized by a phosphorus atom bonded to a decyl group, a phosphoryl oxygen, and two ethoxy groups.

Structural and Molecular Data

The key identifiers and computed properties for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-diethoxyphosphoryldecane | [1] |

| Synonyms | Diethyl decylphosphonate, Decylphosphonic acid diethyl ester | [1][2] |

| CAS Number | 16165-68-7 | [1][2][3] |

| Molecular Formula | C₁₄H₃₁O₃P | [1][2][3] |

| Molecular Weight | 278.37 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid (inferred from analogs) | [4][5] |

| Density | 0.938 g/cm³ | [2] |

| Boiling Point | 128-130 °C at 0.2 mmHg | [2] |

| Refractive Index | 1.4390 | [2] |

| Vapor Pressure | 9.59 x 10⁻⁵ mmHg at 25°C | [2] |

| XLogP3 | 4.7 | [1] |

| Solubility | Low in water; soluble in common organic solvents | [4][6] |

Synthesis: The Michaelis-Arbuzov Reaction Pathway

The formation of a stable carbon-phosphorus (C-P) bond is the cornerstone of synthesizing alkylphosphonates. The Michaelis-Arbuzov reaction stands as the most robust and widely employed method for this transformation due to its high efficiency and broad substrate scope.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, a 1-halodecane (e.g., 1-bromodecane). The choice of triethyl phosphite is strategic; its phosphorus atom is a soft nucleophile, well-suited for attacking the soft electrophilic carbon of the alkyl halide. The reaction forms a quasi-phosphonium salt intermediate. This intermediate is unstable and undergoes a subsequent Sₙ2-type dealkylation, where the displaced halide anion attacks one of the ethyl groups of the phosphite. This step is thermodynamically driven by the formation of the highly stable phosphoryl (P=O) double bond, resulting in the final diethyl alkylphosphonate product and a volatile ethyl halide byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. The progress can be monitored by TLC, and the removal of the volatile ethyl bromide byproduct helps drive the reaction to completion. The final purification by vacuum distillation separates the product from unreacted starting materials and non-volatile impurities.

Materials:

-

1-Bromodecane

-

Triethyl phosphite

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

-

Charging Reactants: Charge the flask with 1-bromodecane (1.0 equivalent). To this, add triethyl phosphite (1.1 to 1.2 equivalents) dropwise at room temperature. Using a slight excess of the phosphite ensures the complete consumption of the more valuable alkyl halide.

-

Reaction: Heat the reaction mixture to 140-150 °C under an inert atmosphere. The formation of ethyl bromide, a volatile byproduct, will be observed as it distills from the reaction mixture, providing a visual indicator of reaction progress.

-

Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 1-bromodecane spot/peak is no longer visible (typically 4-8 hours).

-

Workup & Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove any remaining volatile components under reduced pressure.

-

Purify the crude product by vacuum distillation. The high boiling point of this compound necessitates distillation under high vacuum to prevent thermal decomposition.[2]

-

Synthesis Workflow Diagram

Caption: Michaelis-Arbuzov Synthesis Workflow.

Spectroscopic Characterization: A Triad of Validation

Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the decyl chain and the ethoxy groups. The triplet from the terminal methyl group of the decyl chain will appear most upfield (~0.88 ppm). The methylene protons adjacent to the phosphorus atom will appear as a complex multiplet due to both H-H and H-P coupling. The ethoxy group protons will present as a triplet (CH₃, ~1.3 ppm) and a doublet of quartets (OCH₂, ~4.1 ppm) due to coupling with both the adjacent methyl protons and the phosphorus atom.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 14 unique carbon atoms. The carbon directly bonded to phosphorus will show a large one-bond C-P coupling constant, a hallmark of this structure.

-

³¹P NMR: The phosphorus NMR spectrum is the simplest and most diagnostic, showing a single resonance in the typical range for alkylphosphonates, confirming the presence of a single phosphorus environment.

Protocol: Sample Preparation for NMR Analysis

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice due to its excellent solubilizing power for nonpolar compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For this compound, the spectrum is dominated by:

-

P=O Stretch: A very strong and sharp absorption band around 1225-1250 cm⁻¹. This is the most prominent feature and is definitive for the phosphonate group.[7]

-

P-O-C Stretch: Strong bands typically observed in the 1020-1100 cm⁻¹ region.[7]

-

C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the decyl and ethyl groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ would be expected as the parent ion. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula to within a few parts per million.

Applications in Research and Development

The unique bifunctional nature of this compound—a polar, modifiable head and a long, nonpolar tail—underpins its utility.

-

Synthetic Intermediate: It is a foundational building block for more complex organophosphorus compounds. The phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, which can act as a robust metal chelator or a linker for surface modification of metal oxides.[8]

-

Drug Discovery & Delivery: Long-chain phosphonates are structurally analogous to lipids and can be incorporated into more complex molecules to enhance membrane permeability or act as prodrugs. Related bifunctional phosphonates are crucial as flexible linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which require precise spacing between two key protein-binding moieties.[9]

-

Materials Science: The amphiphilic character suggests potential applications as surfactants or as precursors for creating self-assembled monolayers (SAMs) on various substrates. Related compounds are used as hydrophobic crosslinking agents.[10]

Structure-Function Relationship Diagram

Caption: Relationship between structure and applications.

Safety, Handling, and Storage

While a complete toxicological profile for this compound is not available, data from structurally similar long-chain alkylphosphonates indicate a potential for skin and eye irritation.[11][12] Therefore, prudent laboratory practices are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple catalogue chemical; it is a versatile and powerful tool for the modern researcher. Its straightforward synthesis via the Michaelis-Arbuzov reaction, combined with its distinct lipophilic and reactive moieties, makes it an invaluable intermediate. From constructing complex linkers in targeted protein degraders to modifying material surfaces, its potential applications are broad and significant. By understanding its fundamental chemical properties and handling it with the appropriate care, scientists can effectively leverage this molecule to advance their research objectives.

References

- 1. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. DIETHYL 1-OCTYLPHOSPHONATE CAS#: 1068-07-1 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Diethyl-(12-phosphonododecyl)phosphonate - SIKÉMIA [sikemia.com]

- 11. DIETHYL 1-OCTYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

Diethyl 1-Decylphosphonate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-decylphosphonate is an organophosphorus compound with the chemical formula C14H31O3P.[1][2] As a member of the phosphonate class of molecules, it holds interest for various applications in research and development due to the unique properties conferred by the carbon-phosphorus bond. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a typical workflow for its synthesis and characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some variation in reported values exists across different commercial suppliers, which may be attributed to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 16165-68-7 | [1][2][3] |

| Molecular Formula | C14H31O3P | [1][2][3] |

| Molecular Weight | 278.37 g/mol | [1][2][3] |

| Boiling Point | 128-130 °C at 0.2 mmHg | [1] |

| Density | 0.938 g/cm³ | [1] |

| Refractive Index | 1.4390 | [1] |

| Calculated XLogP3 | 5.4 | [1] |

| Vapor Pressure | 9.59E-05 mmHg at 25°C | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of liquid compounds such as this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5][6]

Apparatus:

-

Thiele tube or oil bath with a stirrer

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., paraffin oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly with continuous stirring.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.[8][9]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The clean and dry pycnometer is accurately weighed (m1).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid (m2).

-

The mass of the liquid is calculated as (m2 - m1).

-

The volume of the pycnometer (V) is known or can be determined by filling it with a liquid of known density (e.g., distilled water) and performing a similar mass measurement.

-

The density (ρ) of the sample is calculated using the formula: ρ = (m2 - m1) / V.

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (commonly 20°C or 25°C).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the prism using a clean dropper.

-

The prism is closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If a color fringe is observed, the chromaticity corrector is adjusted until a sharp, black-and-white dividing line is obtained.

-

The refractive index value is read directly from the instrument's scale.

Synthesis and Characterization Workflow

The synthesis of diethyl alkylphosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[10][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. The resulting product is then typically purified and its structure confirmed using various spectroscopic techniques.

Caption: General workflow for the synthesis and characterization of this compound.

General Synthesis Protocol (Michaelis-Arbuzov Reaction)

Materials:

-

1-Bromodecane

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

A round-bottom flask is charged with 1-bromodecane and a slight molar excess of triethyl phosphite.

-

The flask is equipped with a reflux condenser and placed under an inert atmosphere.

-

The reaction mixture is heated to a temperature typically ranging from 120°C to 160°C.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[11]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the decyl chain and the ethyl groups of the phosphonate moiety.

-

¹³C NMR: Shows the carbon framework of the molecule.

-

³¹P NMR: Is particularly useful for phosphorus-containing compounds, giving a characteristic chemical shift that confirms the formation of the phosphonate.[13]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the P=O and P-O-C bonds of the phosphonate group would be expected.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. mt.com [mt.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diethyl 1-decylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 1-decylphosphonate, including its chemical identifiers, physical properties, and potential applications in research and drug development. Due to the limited publicly available data on this specific compound, this guide also draws upon information from structurally related phosphonates to infer potential biological activities and experimental protocols.

Chemical Identifiers and Properties

This compound is an organophosphorus compound characterized by a ten-carbon alkyl chain attached to a phosphonate group.[1]

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 16165-68-7[1][2] |

| Molecular Formula | C14H31O3P[1][2] |

| Molecular Weight | 278.37 g/mol [1][2] |

| IUPAC Name | diethyl decylphosphonate |

| Synonyms | Diethyl n-decylphosphonate, 1-Decylphosphonic acid diethyl ester[1] |

| InChI Key | HYQXIVAZQBYBAF-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCCCCCP(=O)(OCC)OCC[3] |

| DSSTox ID | DTXSID70378647[1] |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Appearance | Clear colorless liquid[3] |

| Density | 0.938 g/cm³[1] |

| Boiling Point | 128-130 °C at 0.2 mmHg[1] |

| Refractive Index | 1.4350-1.4400 @ 20°C[3] |

| Assay (GC) | ≥96.0%[3] |

Potential Research Applications

While specific biological activities of this compound are not extensively documented, the broader class of organophosphonates, particularly those with lipophilic alkyl chains, are of interest in several areas of drug development.

-

Enzyme Inhibition: Phosphonates are known mimics of phosphate esters and can act as inhibitors of various enzymes. The long alkyl chain of this compound may facilitate its interaction with enzymes that have hydrophobic binding pockets.

-

Antimicrobial Agents: Benzylphosphonate derivatives have shown antimicrobial activity.[4] The lipophilic nature of the decyl group in this compound could potentially enhance its ability to penetrate bacterial cell membranes.

-

Drug Delivery: The physicochemical properties of this compound might be explored for its use as a component in lipid-based drug delivery systems.

Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for related compounds. Researchers should optimize these protocols for their specific applications.

3.1. Synthesis of this compound

A common method for the synthesis of dialkyl phosphonates is the Michaelis-Arbuzov reaction. This protocol describes a potential synthesis route for this compound.

-

Materials: 1-Bromodecane, Triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-bromodecane and triethyl phosphite.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at approximately 150°C for 4-6 hours.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

3.2. In Vitro Enzyme Inhibition Assay (Hypothetical)

This protocol outlines a general procedure to screen for the enzyme inhibitory activity of this compound. The specific enzyme and substrate would need to be chosen based on the research hypothesis.

-

Materials: Target enzyme, substrate, this compound, appropriate buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to achieve a range of concentrations.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Include appropriate controls (no inhibitor, no enzyme, no substrate).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[5]

-

3.3. Antimicrobial Susceptibility Testing (Hypothetical)

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

-

Materials: Bacterial strain, Mueller-Hinton broth (MHB), this compound, 96-well plates, incubator.

-

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

-

Prepare a standardized inoculum of the bacterial strain and add it to each well.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Spectroscopic Data

Publicly available spectral data for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound. Expected spectral features would include:

-

¹³C NMR: Signals corresponding to the ten carbons of the decyl chain and the two ethyl groups of the phosphonate.

-

Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the molecular weight of the compound.[6]

Visualizations

5.1. Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

5.2. Postulated Enzyme Inhibition Mechanism

This diagram illustrates a hypothetical mechanism of competitive enzyme inhibition by this compound.

Caption: Competitive enzyme inhibition by this compound.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 1-decylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-decylphosphonate, a valuable intermediate in organophosphorus chemistry. This document outlines a detailed experimental protocol for its preparation via the Michaelis-Arbuzov reaction and presents its key physicochemical and spectral properties.

Synthesis

The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction. This widely used method involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. In this specific synthesis, triethyl phosphite serves as the phosphorus source and 1-bromodecane is the alkylating agent.

The reaction proceeds via a two-step SN2 mechanism. Initially, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming a quasi-phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups of the intermediate, leading to the formation of this compound and bromoethane as a byproduct.[1]

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol details the synthesis of this compound from triethyl phosphite and 1-bromodecane.

Materials:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

1-Bromodecane (C₁₀H₂₁Br)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle with magnetic stirrer

-

Vacuum pump

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.

-

Charging Reactants: The flask is charged with 1-bromodecane (1.0 equivalent). An excess of triethyl phosphite (1.2 equivalents) is then added dropwise via the dropping funnel at room temperature with vigorous stirring.

-

Reaction Conditions: The reaction mixture is heated to 140-150 °C under an inert atmosphere. The progress of the reaction can be monitored by observing the evolution of bromoethane, which can be collected in a cold trap. The reaction is typically complete within 3-5 hours.

-

Workup and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess triethyl phosphite and the bromoethane byproduct are removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation. The fraction boiling at 128-130 °C at 0.2 mmHg is collected.[2] Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 16165-68-7 | [3] |

| Molecular Formula | C₁₄H₃₁O₃P | [3] |

| Molecular Weight | 278.37 g/mol | [3] |

| Appearance | Colorless oil | |

| Boiling Point | 128-130 °C at 0.2 mmHg | [2] |

| Density | 0.938 g/cm³ | [2] |

| Refractive Index | 1.4390 | [2] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through NMR, IR, and mass spectrometry. While a complete set of publicly available spectra for this specific molecule is limited, the following tables provide a combination of reported and predicted data based on its structure and analysis of homologous compounds.

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the ethyl and decyl groups, with coupling to the phosphorus atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 - 3.95 | dq | 4H | -OCH₂ CH₃ |

| ~ 1.70 - 1.55 | m | 2H | P-CH₂ CH₂- |

| ~ 1.40 - 1.20 | m | 16H | -(CH₂)₈- |

| ~ 1.30 | t | 6H | -OCH₂CH₃ |

| ~ 0.88 | t | 3H | -CH₂CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, with characteristic coupling to the phosphorus atom for carbons in close proximity.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 61.5 (d, J ≈ 6 Hz) | -OC H₂CH₃ |

| ~ 32.0 - 22.0 | -(C H₂)₉- |

| ~ 27.5 (d, J ≈ 140 Hz) | P-C H₂- |

| ~ 16.5 (d, J ≈ 6 Hz) | -OCH₂C H₃ |

| ~ 14.1 | -C H₃ |

³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum is a key diagnostic tool for phosphonates and is expected to show a single resonance. The chemical shift for diethyl alkyl phosphonates is influenced by the nature of the alkyl group attached to the phosphorus.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~ 30 - 32 | Singlet (proton decoupled) | [4] |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkyl) |

| 1250 - 1230 | Strong | P=O stretching |

| 1050 - 1020 | Strong | P-O-C stretching |

| 970 - 950 | Strong | P-O-C stretching |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 278 | [M]⁺ (Molecular ion) |

| 250 | [M - C₂H₄]⁺ |

| 222 | [M - 2(C₂H₄)]⁺ |

| 137 | [P(O)(OEt)₂]⁺ |

Experimental Workflow and Logic Diagrams

To visualize the synthesis and purification process, the following diagrams are provided in the DOT language.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Michaelis-Arbuzov Reaction Mechanism

Caption: Mechanism of the Michaelis-Arbuzov reaction for this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Diethyl 1-decylphosphonate and Related Organophosphonates

Disclaimer: As of the latest literature review, specific mechanistic studies on Diethyl 1-decylphosphonate are not extensively available. This guide, therefore, provides a detailed overview of the known mechanisms of action for structurally related organophosphonate compounds, particularly diethyl benzylphosphonate analogs, which serve as a scientifically grounded proxy for understanding the potential biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Organophosphonates

Organophosphonates are a class of organic compounds containing a carbon-to-phosphorus (C-P) bond. This bond is significantly more stable to chemical and enzymatic hydrolysis than the phosphate-oxygen bond found in many biological molecules.[1] Due to this stability and their ability to act as mimics of phosphates or tetrahedral transition states, phosphonates are widely recognized as potent enzyme inhibitors.[1][2][3] Their applications are diverse, ranging from antiviral medications to antimicrobial agents.[1][4]

Antimicrobial Mechanism of Action: Insights from Diethyl Benzylphosphonate Analogs

Studies on diethyl benzylphosphonate derivatives have shed light on a potential antimicrobial mechanism for this class of compounds. The primary mode of action is believed to be multi-faceted, involving the disruption of the bacterial cell envelope and subsequent induction of oxidative stress, leading to DNA damage.[5][6]

Evidence suggests that certain phosphonate compounds can lead to the fragmentation of the bacterial membrane and damage to the cell wall structure.[6] This disruption of the primary physical defense of the bacteria is a critical step in their antimicrobial effect.

Following membrane disruption, these compounds can induce high levels of oxidative stress within the bacterial cell. This is characterized by the generation of reactive oxygen species (ROS), which can damage various cellular components, including DNA.[6] The modification of bacterial DNA by oxidative stress is a key indicator of this mechanism.[6]

Data Presentation: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs

The antimicrobial efficacy of diethyl benzylphosphonate derivatives is highly dependent on their chemical structure, particularly the substituents on the phenyl ring.[7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of these analogs against different strains of Escherichia coli. A lower MIC value indicates higher antimicrobial activity.

| Compound | Substituent on Phenyl Ring | E. coli K12 MIC (µg/mL) | E. coli R2 MIC (µg/mL) | E. coli R3 MIC (µg/mL) | Reference |

| 1 | H (unsubstituted) | >1000 | >1000 | >1000 | [7] |

| 2 | p-B(pin) | >1000 | >1000 | >1000 | [7] |

| 3 | p-B(OH)2 | 500 | 500 | >1000 | [7] |

| 4 | Dimeric substituent | >1000 | >1000 | >1000 | [7] |

Key Observations:

-

The introduction of a boronic acid moiety at the para position (Compound 3) significantly enhances antimicrobial activity compared to the unsubstituted parent compound (Compound 1).[7]

-

The presence of a bulky, dimeric substituent (Compound 4) leads to a complete loss of activity.[7]

Experimental Protocols

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Bacterial Culture: Grow reference bacterial strains of E. coli in a liquid medium such as Tryptic Soy Broth (TSB).

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds (e.g., diethyl benzylphosphonate analogs) in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the bacteria to each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This protocol assesses oxidative DNA damage by using the Fpg (formamidopyrimidine-DNA glycosylase) enzyme, which recognizes and removes oxidized purines.

-

Bacterial Treatment: Treat E. coli cells with the test compound at its MIC or MBC (Minimum Bactericidal Concentration).

-

DNA Extraction: Isolate genomic DNA from the treated and untreated (control) bacterial cells.

-

Fpg Digestion: Incubate the extracted DNA with the Fpg enzyme according to the manufacturer's instructions. This will create nicks in the DNA at sites of oxidative damage.

-

Gel Electrophoresis: Analyze the digested DNA on an agarose gel.

-

Analysis: Increased fragmentation of the DNA in the Fpg-treated sample compared to the control indicates oxidative DNA damage.[6]

Visualizing the Antimicrobial Mechanism of Action

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of certain phosphonate compounds.

Caption: Proposed antimicrobial mechanism of phosphonates.

Phosphonates as Enzyme Inhibitors: A General Mechanism

A key mechanism of action for many phosphonates is their ability to act as competitive inhibitors of enzymes that process phosphate-containing substrates.[4][8] The phosphonate group can act as a stable isosteric mimic of a phosphate group or mimic the tetrahedral transition state of a reaction.[1][2]

For example, some phosphonate derivatives have been synthesized to inhibit DNA topoisomerases, enzymes that are critical for DNA replication and transcription.[9]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing a reaction buffer, supercoiled plasmid DNA, and varying concentrations of the phosphonate inhibitor.

-

Enzyme Addition: Initiate the reaction by adding human DNA Topoisomerase I.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.

-

Visualization and Quantification: Visualize the DNA bands under UV light after staining and quantify the band intensities. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing the Enzyme Inhibition Mechanism

The following diagram illustrates the general principle of a phosphonate acting as a competitive inhibitor by mimicking a phosphate-containing substrate.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. Antibacterial Activity of GO-Based Composites Enhanced by Phosphonate-Functionalized Ionic Liquids and Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

hydrophobicity of C10 alkyl phosphonate chains

An In-depth Technical Guide on the Hydrophobicity of C10 Alkyl Phosphonate Chains

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the , molecules of significant interest for surface modification in materials science, biosensor development, and drug delivery systems. The defining characteristic of these molecules is their ability to self-assemble into dense, robust, and highly hydrophobic monolayers on a variety of oxide surfaces. This document details the quantitative metrics of their hydrophobicity, provides in-depth experimental protocols for their synthesis, application, and characterization, and illustrates key processes through logical diagrams.

Quantitative Assessment of Hydrophobicity

The stems from the long, nonpolar decyl (C10) hydrocarbon tail. This property can be quantified through several key parameters, including the partition coefficient (logP) and water contact angle measurements on surfaces modified with these molecules. The long alkyl chain minimizes the surface energy of the modified substrate, leading to poor wetting by aqueous solutions.

The partition coefficient (logP) quantifies a compound's solubility preference between two immiscible phases, typically n-octanol and water.[1] A positive logP value signifies a preference for the hydrophobic, lipidic phase.[1][2] While an experimental logP for decylphosphonic acid is not consistently available, the calculated value for the closely related decylphosphinic acid is 3.4, indicating significant hydrophobicity.[1][3] The hydrophobicity generally increases with the length of the alkyl chain.[4][5]

Water contact angle goniometry provides a direct measure of surface hydrophobicity.[1] When C10 alkyl phosphonates, such as decylphosphonic acid (DPA), form a self-assembled monolayer (SAM) on a substrate, they create a surface that strongly repels water, resulting in a high water contact angle.

Table 1: Quantitative Hydrophobicity Data for Alkyl Phosphonates

| Compound/Surface | Parameter | Value | Notes |

| Decylphosphinic Acid (C10) | Calculated XLogP3-AA | 3.4 | A close analog to decylphosphonic acid, indicating significant hydrophobicity.[1][3] |

| Dodecylphosphonic Acid (C12) | logP | 3.83 ± 0.58 | Demonstrates the increase in hydrophobicity with a longer alkyl chain.[6][7] |

| Hexadecylphosphonic Acid (C16) | logP | 5.95 ± 0.58 | Data included to show the trend of increasing hydrophobicity with chain length.[6][7] |

| Octadecylphosphonic Acid (C18) | logP | 7.01 ± 0.58 | Data included to show the trend of increasing hydrophobicity with chain length.[6][7] |

| Octyl-functionalized (C8) SAM | Water Contact Angle | ~140-151° | Provides a reference for expected contact angles on similar chain-length SAMs.[4][5] |

| Octadecylphosphonic Acid (C18) SAM | Water Contact Angle | ~104° | Measured on a zirconium-mediated glass substrate.[8] |

| Various Phosphonic Acid SAMs | Surface Energy | 23.5 - 70.5 mJ/m² | Demonstrates the ability to tune surface energy on AlOx/Al surfaces.[9] |

Experimental Protocols

The successful application of C10 alkyl phosphonates relies on robust protocols for both their synthesis and their assembly onto surfaces.

Synthesis of Alkyl Phosphonates via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and the most common method for synthesizing alkyl phosphonates.[10][11] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[10][11]

Materials:

-

1-Bromodecane (C10 alkyl halide)

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen inlet

Procedure (Thermal Conditions):

-

To a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1-bromodecane (1.0 eq).

-

Add triethyl phosphite (1.2 eq) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[10][11]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[11]

-

Purify the crude product by vacuum distillation to obtain diethyl decylphosphonate.

Caption: Mechanism of the Michaelis-Arbuzov reaction for C10 alkyl phosphonate synthesis.

Formation of Self-Assembled Monolayers (SAMs)

The "tethering by aggregation and growth" (T-BAG) method is a widely used technique for creating stable phosphonate SAMs on various oxide surfaces like titanium, aluminum, or silicon oxide.[1][12]

Materials:

-

Substrate with a native oxide layer (e.g., Si wafer, Ti slide)

-

Decylphosphonic acid (DPA)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized water

-

Nitrogen gas stream

-

Oven or hot plate

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. A common method is immersion in Piranha solution for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution (e.g., 1-25 µM) of decylphosphonic acid in an anhydrous solvent.[12]

-

SAM Deposition: Immerse the cleaned, dry substrate in the DPA solution for a set period (e.g., 12-24 hours) at room temperature.[13]

-

Rinsing: Remove the substrate from the solution, rinse thoroughly with fresh solvent to remove any physisorbed molecules, and dry with nitrogen.

-

Annealing (Curing): Heat the coated substrate in an oven at 120-150 °C for 24-48 hours.[1][12] This critical step promotes the formation of strong, covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer, significantly enhancing the monolayer's stability.[12]

Caption: Experimental workflow for C10 alkyl phosphonate SAM formation (T-BAG method).

Characterization of SAMs

Several surface-sensitive techniques are essential to confirm the formation and quality of the C10 alkyl phosphonate SAMs.

Contact Angle Goniometry:

-

Purpose: To directly measure the surface hydrophobicity.[1]

-

Procedure: A droplet of deionized water of a known volume is carefully placed on the SAM-coated surface. A goniometer equipped with a camera captures the droplet's profile. The angle formed at the three-phase (solid-liquid-vapor) interface is measured. High contact angles (>90°) indicate a hydrophobic surface.[1]

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To verify the elemental composition and chemical bonding state at the surface, confirming the presence and attachment of the phosphonate monolayer.[1][12]

-

Procedure: The surface is irradiated with a focused beam of X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these electrons. The resulting spectrum contains peaks characteristic of the elements present (e.g., P, C, O) and their chemical states, which can confirm the P-O-substrate bond formation.[12][14]

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcsi.pro [ijcsi.pro]

- 8. researchgate.net [researchgate.net]

- 9. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Diethyl 1-Decylphosphonate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-decylphosphonate is a versatile organophosphorus compound that serves as a crucial precursor in a variety of organic syntheses. Its utility primarily stems from its role in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective formation of alkenes. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate its use in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₄H₃₁O₃P and a molecular weight of 278.37 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16165-68-7 | [1] |

| Molecular Formula | C₁₄H₃₁O₃P | [1] |

| Molecular Weight | 278.37 g/mol | [1] |

| Boiling Point | 128-130 °C at 0.2 mmHg | |

| Density | 0.938 g/cm³ | |

| Refractive Index | 1.4390 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 1-bromodecane. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the desired phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound

Materials:

-

1-Bromodecane

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromodecane (1.0 equivalent).

-

Add triethyl phosphite (1.1 to 1.2 equivalents) to the flask.

-

Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The reaction is typically exothermic and the temperature should be controlled.

-

Monitor the progress of the reaction by observing the distillation of ethyl bromide, a byproduct of the reaction. The reaction is generally complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove any unreacted starting materials and byproducts. This compound is collected as a colorless oil.

Expected Yield: 80-90%

Diagram 1: Michaelis-Arbuzov Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which provides a reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction typically exhibits high (E)-stereoselectivity. The process involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with a carbonyl compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (E)-1-phenyl-1-undecene.

Expected Yield: 85-95%

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Nonanal

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Nonanal

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Follow the same procedure as for the reaction with benzaldehyde (steps 1 and 2) to generate the phosphonate carbanion.

-

Cool the resulting solution to 0 °C and add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and purify the product as described for the reaction with benzaldehyde to afford (E)-10-eicosene.

Expected Yield: 75-85%

Diagram 2: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Natural Product Synthesis

The long alkyl chain of this compound makes it a valuable precursor for the synthesis of various biologically active molecules, particularly those with lipophilic properties.

-

Insect Pheromones: The HWE reaction using this compound and its derivatives is a key step in the synthesis of certain insect pheromones, which are long-chain unsaturated compounds. For example, it can be utilized in the synthesis of components of lepidopteran sex pheromones.

-

Anticancer and Antiviral Agents: While direct applications are less common, the phosphonate moiety is a known pharmacophore in various antiviral and anticancer drugs.[2][3] The long alkyl chain can be functionalized to introduce other pharmacophoric groups, making this compound a potential starting material for the synthesis of novel drug candidates with tailored lipophilicity for improved cell membrane permeability.

Spectroscopic Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.15 - 4.05 | m | 4H | OCH₂ CH₃ |

| 1.75 - 1.65 | m | 2H | PCH₂ |

| 1.45 - 1.25 | m | 16H | -(CH₂ )₈- |

| 1.33 | t, J = 7.1 Hz | 6H | OCH₂CH₃ |

| 0.88 | t, J = 6.8 Hz | 3H | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) - Predicted

| Chemical Shift (δ, ppm) | Assignment |

| 61.5 (d, J ≈ 6.5 Hz) | O CH₂CH₃ |

| 31.9 | -CH₂- |

| 30.5 (d, J ≈ 140 Hz) | PC H₂ |

| 29.6 - 29.3 (multiple peaks) | -(C H₂)₇- |

| 22.7 | -CH₂C H₂CH₃ |

| 16.5 (d, J ≈ 6.0 Hz) | OCH₂C H₃ |

| 14.1 | -C H₃ |

Table 4: Mass Spectrometry (EI) and IR Data

| Technique | Key Fragments/Bands |

| Mass Spectrometry (m/z) | 278 (M⁺), 249, 221, 193, 165, 137 (base peak), 109, 81 |

| IR Spectroscopy (cm⁻¹) | 2925 (s, C-H stretch), 2855 (s, C-H stretch), 1465 (m, C-H bend), 1240 (s, P=O stretch), 1055, 1025 (s, P-O-C stretch) |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor for the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis through the Michaelis-Arbuzov reaction and its utility in constructing complex molecules make it an important tool for researchers in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in a wide range of synthetic applications, from the construction of natural products to the development of novel therapeutic agents.

References

Diethyl 1-decylphosphonate: A Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-decylphosphonate is a versatile organophosphorus compound with significant potential in various fields of materials science. Its unique molecular structure, featuring a polar phosphonate head group and a nonpolar decyl tail, allows it to function effectively as a surface modifier, flame retardant, corrosion inhibitor, and lubricant additive. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, supported by experimental protocols and quantitative data from related compounds.

Introduction

Organophosphonates are a class of organic compounds characterized by a C-P bond. This compound (CAS No. 16165-68-7) is a diethyl ester of decylphosphonic acid. The presence of the phosphonate group provides strong adhesion to metal oxide surfaces, while the long alkyl chain imparts hydrophobicity and lubricity. These properties make it a promising candidate for the development of advanced materials with tailored surface properties and enhanced performance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H31O3P | [1] |

| Molecular Weight | 278.37 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Density | 0.938 g/cm³ | [1] |

| Boiling Point | 128-130 °C at 0.2 mmHg | [1] |

| Refractive Index | 1.4390 | [1] |

| Flash Point | 128-130 °C | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 1-bromodecane.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming a triethoxy-decyl-phosphonium bromide intermediate.

-

Dealkylation: The displaced bromide ion then attacks one of the ethyl groups of the phosphonium intermediate, leading to the formation of this compound and bromoethane as a byproduct.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethyl phosphite

-

1-Bromodecane

-

Anhydrous Toluene (optional, as solvent)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromodecane.

-

Under an inert atmosphere (N₂ or Ar), add an equimolar amount of triethyl phosphite dropwise to the stirred 1-bromodecane. The reaction is often exothermic.

-

After the initial reaction subsides, heat the mixture to 150-160°C for 2-4 hours to ensure the completion of the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product by vacuum distillation to remove any unreacted starting materials and the bromoethane byproduct.

Applications in Materials Science

Surface Modification: Self-Assembled Monolayers (SAMs)

This compound can be used to form self-assembled monolayers on various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and stainless steel.[3] This surface modification can impart hydrophobicity, improve biocompatibility, and enhance corrosion resistance.

Mechanism of SAM Formation: The formation of a phosphonate SAM on a metal oxide surface typically involves the following steps:

-

Hydrolysis: The diethyl ester groups of this compound are hydrolyzed to phosphonic acid, often in situ or in a prior step.

-

Adsorption and Condensation: The phosphonic acid head groups adsorb onto the hydroxylated metal oxide surface and form strong, covalent M-O-P bonds through a condensation reaction, releasing water molecules.

-

Self-Assembly: The long decyl chains of the adsorbed molecules align and pack closely due to van der Waals interactions, forming a dense and ordered monolayer.

Caption: Workflow for the formation of a self-assembled monolayer.

Quantitative Data (Analogous Compound): While specific data for this compound is limited, studies on similar long-chain alkyl phosphonates have shown significant changes in surface properties. For instance, the modification of a stainless steel surface with a long alkyl-chain phosphonate increased the water contact angle from 52° ± 4° to 65° ± 4°, indicating a more hydrophobic surface.[3]

Experimental Protocol: Formation of a SAM on a Titanium Dioxide Surface

Materials:

-

Titanium dioxide (TiO₂) substrate

-

This compound

-

Anhydrous toluene

-

Hydrochloric acid (for hydrolysis)

-

Deionized water, ethanol, acetone (for cleaning)

-

Nitrogen or Argon gas supply

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning: Sonicate the TiO₂ substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants. Dry the substrate with a stream of nitrogen.

-

Hydrolysis of Phosphonate: Prepare a solution of this compound in toluene. Add a catalytic amount of hydrochloric acid and reflux the solution for several hours to hydrolyze the ester to decylphosphonic acid.

-

SAM Deposition: Immerse the cleaned and dried TiO₂ substrate in the decylphosphonic acid solution in a sealed container under an inert atmosphere. Allow the self-assembly to proceed for 24-48 hours at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh toluene and then ethanol to remove any non-covalently bound molecules.

-

Curing: Dry the substrate with a stream of nitrogen and then cure it in an oven at 120°C for 1 hour to enhance the stability of the monolayer.

-

Characterization: The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Flame Retardancy

Phosphorus-based compounds, including phosphonates, are effective flame retardants for a wide range of polymers. They can act in both the condensed phase and the gas phase to inhibit combustion.

Mechanism of Flame Retardancy:

-

Condensed Phase: Upon heating, this compound can decompose to form phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer, forming a protective insulating layer that limits the transfer of heat and flammable volatiles to the flame.

-

Gas Phase: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion.

Caption: Conceptual diagram of the flame retardant mechanism of phosphonates.

Quantitative Data (Analogous Compounds): Specific flame retardancy data for this compound is not readily available. However, for similar phosphonates, significant improvements in flame retardancy have been observed. For example, the incorporation of aluminum diethylphosphinate (ADP) in rigid polyurethane foam (RPUF) resulted in a UL-94 V-1 rating and a Limiting Oxygen Index (LOI) of 23.0 vol% at a 30 wt% loading.[4] In epoxy resins, 15 wt% of ADP resulted in a UL-94 V-0 rating and an LOI of 29.5%.[5]

| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (vol%) | UL-94 Rating | Reference |

| Rigid Polyurethane Foam | Aluminum Diethylphosphinate | 30 | 23.0 | V-1 | [4] |

| Epoxy Resin | Aluminum Diethylphosphinate | 15 | 29.5 | V-0 | [5] |

Corrosion Inhibition

The ability of phosphonates to form a protective layer on metal surfaces also makes them effective corrosion inhibitors, particularly for steel in acidic environments.

Mechanism of Corrosion Inhibition: this compound can adsorb onto the metal surface through the polar phosphonate head group. The long, hydrophobic decyl tail then forms a barrier that repels water and corrosive species, thus slowing down the corrosion process.

Quantitative Data (Analogous Compounds): While specific data for this compound is not available, studies on other diethyl phosphonate derivatives have demonstrated their effectiveness. For example, diethyl(phenyl(phenylamino)methyl)phosphonate showed an inhibition efficiency of 89.27% for XC48 steel in 1 M HCl at a concentration of 10⁻³ M.[6][7] Another study on diethyl-4-methyl-benzyl phosphonate showed a 71% inhibition efficiency for mild steel in a chloride-containing aqueous solution.[8]

| Metal | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| XC48 Steel | 1 M HCl | Diethyl(phenyl(phenylamino)methyl)phosphonate | 10⁻³ M | 89.27 | [6][7] |

| Mild Steel | 60 ppm Cl⁻ solution | Diethyl-4-methyl-benzyl phosphonate (with Zn²⁺) | 200 ppm | 71 | [8] |

Experimental Protocol: Evaluation of Corrosion Inhibition

Materials:

-

Mild steel coupons

-

1 M Hydrochloric acid solution

-

This compound

-

Acetone, ethanol (for cleaning)

-

Analytical balance

-

Water bath

Procedure (Weight Loss Method):

-

Coupon Preparation: Polish mild steel coupons of known dimensions with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Weight Measurement: Accurately weigh the cleaned and dried coupons using an analytical balance.

-

Immersion: Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of this compound.

-

Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specific period (e.g., 24 hours).

-

Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them with a brush and cleaning solution to remove corrosion products, wash, dry, and re-weigh them.

-

Calculation of Inhibition Efficiency: Calculate the corrosion rate and inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Lubricant Additive

The long alkyl chain and the polar phosphonate group suggest that this compound could function as a lubricant additive, reducing friction and wear between moving surfaces. The phosphonate group can adsorb onto metal surfaces, forming a protective film, while the decyl chains provide a low-shear interface.

Evaluation Method: The lubricity of a substance is often evaluated using a High-Frequency Reciprocating Rig (HFRR) test. This test measures the wear scar diameter on a steel ball that oscillates against a steel disk in the presence of the lubricant. A smaller wear scar diameter indicates better lubricity.[9]

Quantitative Data (Analogous Application): While no specific HFRR data for this compound was found, the standard for diesel fuel lubricity is a wear scar diameter of no more than 520 microns.[9] Effective lubricant additives can significantly reduce this value.

Conclusion

This compound is a promising and versatile molecule with a wide range of potential applications in materials science. Its ability to form robust self-assembled monolayers makes it an excellent candidate for tailoring the surface properties of materials for applications in biomedical devices, electronics, and corrosion protection. Furthermore, its phosphorus content suggests its utility as a halogen-free flame retardant for polymers. The amphiphilic nature of the molecule also points towards its potential as a lubricant additive. While further research is needed to quantify its performance in these applications, the existing data on analogous compounds strongly supports the potential of this compound as a valuable component in the development of advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. ijirset.com [ijirset.com]

- 9. planetsafelubricants.com [planetsafelubricants.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 1-decylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 1-decylphosphonate, a valuable organophosphorus compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through the well-established Michaelis-Arbuzov reaction, a reliable method for the formation of carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol adapted from the synthesis of a closely related analogue, diethyl 10-bromodecylphosphonate, along with expected characterization data and a visual representation of the synthetic workflow.

Introduction

Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them isosteric analogues of phosphates. This structural similarity, combined with their increased stability to hydrolysis, has led to their widespread investigation as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. This compound, with its long alkyl chain, is of interest for applications requiring lipophilicity, such as membrane-active agents or as a synthetic intermediate for more complex drug candidates.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₃₁O₃P |

| Molecular Weight | 278.37 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 128-130 °C at 0.2 mmHg |

| Density | 0.938 g/cm³ |

| Refractive Index | 1.4390 |

| CAS Number | 16165-68-7 |

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | ~ 4.10 (dq, 4H, J = 7.1, 8.1 Hz, OCH₂ CH₃), ~ 1.70 (m, 2H, PCH₂ CH₂), ~ 1.33 (t, 6H, J = 7.1 Hz, OCH₂CH₃ ), ~ 1.26 (br s, 14H, (CH₂)₇), ~ 0.88 (t, 3H, J = 6.8 Hz, CH₂CH₃ ) |

| ¹³C NMR (CDCl₃) | ~ 61.5 (d, JCP = 6.5 Hz, O CH₂), ~ 31.9, ~ 30.5, ~ 29.5, ~ 29.3, ~ 28.2, ~ 25.5 (d, JCP ≈ 140 Hz, PC H₂), ~ 22.7, ~ 16.5 (d, JCP = 6.0 Hz, OCH₂C H₃), ~ 14.1 |

| ³¹P NMR (CDCl₃) | ~ 30-33 |

Note: The provided NMR data is based on typical values for long-chain diethyl alkylphosphonates and may vary slightly based on experimental conditions.

Experimental Protocol

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol details the reaction of 1-bromodecane with triethyl phosphite. The procedure has been adapted from the synthesis of diethyl 10-bromodecylphosphonate.[1]

Materials:

-

1-Bromodecane (C₁₀H₂₁Br)

-

Triethyl phosphite (P(OEt)₃)

-

Round-bottom flask (250 mL, three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Vacuum pump

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a nitrogen or argon inlet, and a dropping funnel.

-

Charging the Flask: The flask is charged with 1-bromodecane (1.0 equivalent).

-

Heating: The 1-bromodecane is heated to 150-160 °C with vigorous stirring under an inert atmosphere.[2]

-